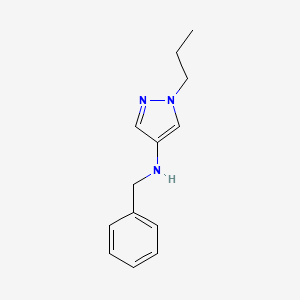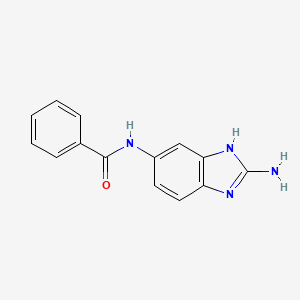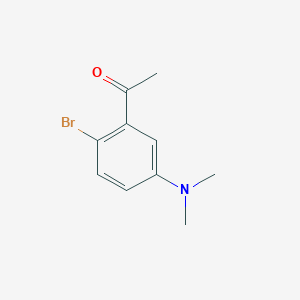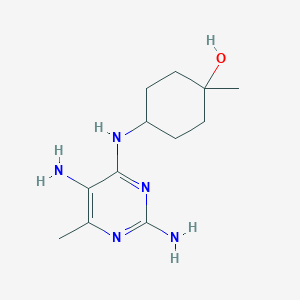
2-Aminocyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminocyclopropane-1-carboxamide is a compound of interest in various scientific fields due to its unique structure and properties. It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene . The compound features a cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Vorbereitungsmethoden
The synthesis of 2-Aminocyclopropane-1-carboxamide can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Analyse Chemischer Reaktionen
2-Aminocyclopropane-1-carboxamide undergoes various chemical reactions:
Amidation: The compound can form amides through catalytic and non-catalytic amidation of carboxylic acid substrates.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the amino group.
Wissenschaftliche Forschungsanwendungen
2-Aminocyclopropane-1-carboxamide has several applications in scientific research:
Plant Biology: It is used to study ethylene biosynthesis and signaling in plants.
Microbial Research: The compound is investigated for its role in microbial metabolism and its potential to promote plant growth by reducing ethylene levels.
Biochemistry: It serves as a model compound to study the mechanisms of enzyme-catalyzed reactions involving cyclopropane rings.
Wirkmechanismus
The mechanism of action of 2-Aminocyclopropane-1-carboxamide involves its interaction with specific enzymes and receptors:
Vergleich Mit ähnlichen Verbindungen
2-Aminocyclopropane-1-carboxamide can be compared with other similar compounds:
1-Aminocyclopropane-1-carboxylic Acid: This compound is a direct precursor of ethylene and shares a similar structure but differs in its functional group.
Cyclopropane-Containing Amino Acids: These compounds, such as coronamic acid, have similar cyclopropane rings but differ in their side chains and biological activities.
Eigenschaften
Molekularformel |
C4H8N2O |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
2-aminocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H2,6,7) |
InChI-Schlüssel |
NYJLOBSPMAAEBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)



![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)



